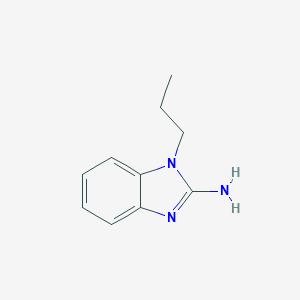
3,5-Dimethyloctatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyloctatriacontane, also known as DMOTA, is a long-chain hydrocarbon that has gained attention in scientific research due to its unique properties. DMOTA is a branched hydrocarbon with a molecular formula of C40H82, which makes it a highly stable and non-reactive compound.
Mecanismo De Acción
3,5-Dimethyloctatriacontane is a highly stable and non-reactive compound that does not undergo any significant chemical reactions under normal conditions. However, it has been shown to interact with certain biological molecules, such as proteins and lipids, through non-covalent interactions. These interactions can lead to changes in the physical properties of the molecules, such as their solubility and stability.
Efectos Bioquímicos Y Fisiológicos
3,5-Dimethyloctatriacontane has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects on living organisms. However, it has been shown to have some potential as a surfactant and stabilizer in emulsion polymerization reactions, which can lead to the development of new materials with improved properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5-Dimethyloctatriacontane is its high stability and non-reactivity, which makes it an ideal model compound for studying the behavior of long-chain hydrocarbons in different environments. However, its non-reactivity also limits its potential applications in certain fields of science, such as organic chemistry, where reactive compounds are often required.
Direcciones Futuras
There are many potential future directions for research on 3,5-Dimethyloctatriacontane. One area of interest is the development of new materials using 3,5-Dimethyloctatriacontane as a surfactant and stabilizer. Another area of interest is the use of 3,5-Dimethyloctatriacontane in drug delivery systems, where its stability and non-reactivity could be advantageous. Additionally, further studies are needed to fully understand the interactions between 3,5-Dimethyloctatriacontane and biological molecules, which could lead to new insights into the behavior of long-chain hydrocarbons in living systems.
Conclusion:
In conclusion, 3,5-Dimethyloctatriacontane is a highly stable and non-reactive compound that has gained attention in scientific research due to its unique properties. It has been used as a model compound to study the properties of long-chain hydrocarbons, as a surfactant and stabilizer in emulsion polymerization reactions, and has potential applications in drug delivery systems and nanotechnology. While its non-reactivity limits its potential applications in certain fields of science, there are many potential future directions for research on 3,5-Dimethyloctatriacontane.
Métodos De Síntesis
3,5-Dimethyloctatriacontane can be synthesized through a multi-step process that involves the reaction of 1-octyne with 1,3-butadiene in the presence of a palladium catalyst. The resulting product is then subjected to hydrogenation and further purification steps to yield pure 3,5-Dimethyloctatriacontane. This synthesis method has been optimized and is widely used to produce 3,5-Dimethyloctatriacontane in large quantities.
Aplicaciones Científicas De Investigación
3,5-Dimethyloctatriacontane has been extensively studied for its potential applications in various fields of science. It has been used as a model compound to study the properties of long-chain hydrocarbons and their behavior in different environments. 3,5-Dimethyloctatriacontane has also been used as a surfactant and stabilizer in emulsion polymerization reactions. In addition, 3,5-Dimethyloctatriacontane has been investigated for its potential use in drug delivery systems and as a lubricant in nanotechnology.
Propiedades
Número CAS |
13897-20-6 |
|---|---|
Nombre del producto |
3,5-Dimethyloctatriacontane |
Fórmula molecular |
C40H82 |
Peso molecular |
563.1 g/mol |
Nombre IUPAC |
3,5-dimethyloctatriacontane |
InChI |
InChI=1S/C40H82/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-40(4)38-39(3)6-2/h39-40H,5-38H2,1-4H3 |
Clave InChI |
ALKFEVAGCOHZKS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC(C)CC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC(C)CC |
Sinónimos |
3,5-Dimethyloctatriacontane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



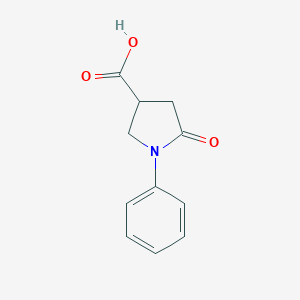
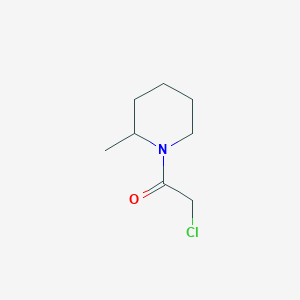
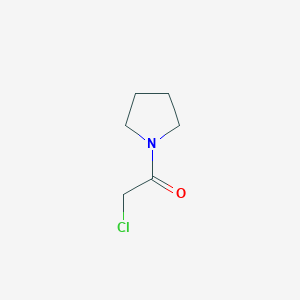
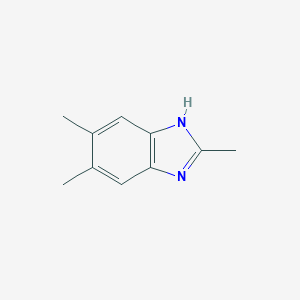
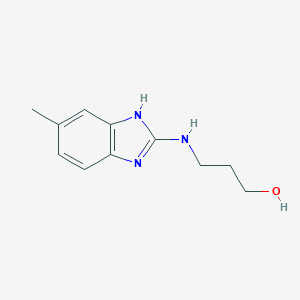
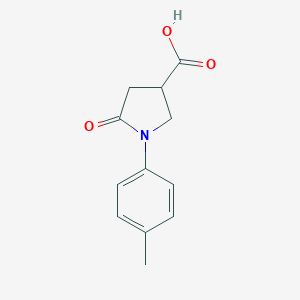
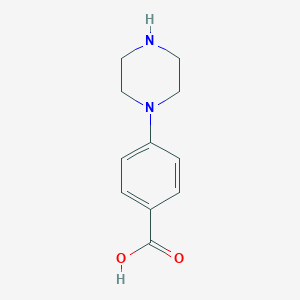
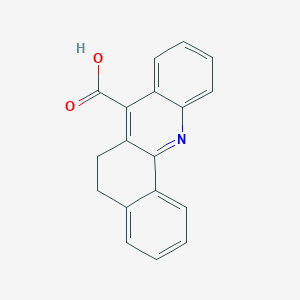
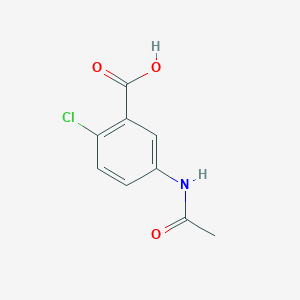
![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)
![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)
